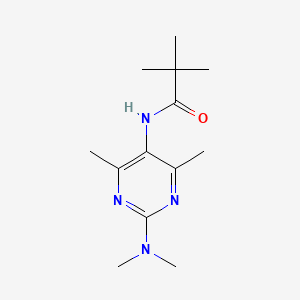

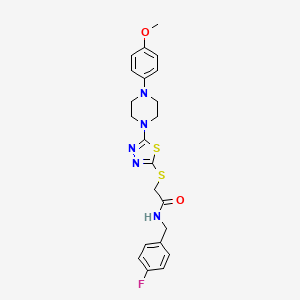

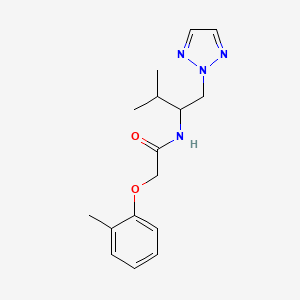

N-(4-fluorobenzyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

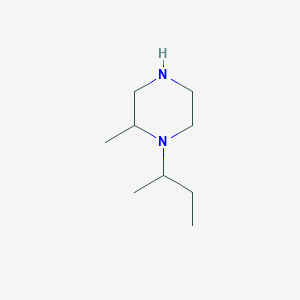

The compound "N-(4-fluorobenzyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide" is a novel synthetic molecule that appears to be structurally related to a class of compounds known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers discuss similar compounds with potential antitumor and antibacterial properties. These compounds are characterized by the presence of a 1,3,4-thiadiazole moiety, a piperazine ring, and various benzyl substituents, which are known to influence the biological activity of these molecules.

Synthesis Analysis

The synthesis of related compounds involves the use of aminothiourea and carbon disulfide as starting materials, followed by reactions with various benzyl halides to introduce the benzylthio moiety. The final step typically involves the coupling of the thiadiazole with a piperazine derivative to form the acetamide linkage. The synthesis is likely to involve multiple steps, including condensation, substitution, and amidation reactions. The precise synthesis of "N-(4-fluorobenzyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide" would follow a similar synthetic route with appropriate modifications to incorporate the 4-fluorobenzyl and 4-methoxyphenyl groups .

Molecular Structure Analysis

The molecular structure of such compounds is confirmed using techniques like 1H NMR, 13C NMR, IR, ESI-MS, and elemental analysis. These techniques provide detailed information about the molecular framework, including the nature of the substituents and the confirmation of the thiadiazole and piperazine rings. The presence of fluorine and methoxy substituents in the compound of interest would be expected to influence the electronic distribution and potentially the conformation of the molecule, which could be elucidated through these analytical methods .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the acetamide, thiadiazole, and piperazine functionalities. The thiadiazole ring is known for its electron-withdrawing properties, which could affect the reactivity of adjacent functional groups. The piperazine ring could engage in hydrogen bonding and other non-covalent interactions, which might be relevant in the biological activity of the compound. The fluorine atom on the benzyl group could also influence the reactivity through inductive effects and by stabilizing adjacent anionic intermediates in reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds would include their solubility in various solvents, melting points, and stability under different conditions. The presence of the benzyl and piperazine groups could confer a degree of lipophilicity, while the thiadiazole might contribute to the compound's overall polarity. The fluorine and methoxy substituents would further modulate these properties. These characteristics are important for the compound's bioavailability and its interaction with biological targets .

Biological Activity

Although the specific biological activity of "N-(4-fluorobenzyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide" is not provided, related compounds have demonstrated significant antitumor and antibacterial effects. For instance, certain benzylthio-thiadiazole acetamides have shown potent antiproliferative activity against cancer cell lines and the ability to induce apoptosis and cell cycle arrest. Others have exhibited inhibitory effects against bacterial pathogens and antiviral activity against tobacco mosaic virus. These activities suggest that the compound may also possess similar biological properties, which would be worth investigating through in vitro and in vivo studies .

Applications De Recherche Scientifique

Piperazine Derivatives in Medicinal Chemistry

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design due to its presence in a plethora of drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications to the substitution pattern on the piperazine nucleus can lead to significant differences in the medicinal potential of the resultant molecules. For example, specific piperazine derivatives have shown potential as central nervous system (CNS) agents, anticancer, cardio-protective agents, antivirals, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamines, as well as agents for pain relief and imaging applications (A. Rathi et al., 2016).

1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole nucleus and its derivatives represent an important class of fused heterocycles, showing a wide range of biological activities. These compounds, including those synthesized by reacting 2-amino-5-aryl/alkyl-1,3,4-thiadiazole with other active moieties, have demonstrated antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The design of these compounds often aims to address solubility challenges, a major hurdle in developing effective medicinal agents (B. K. Tiwary et al., 2016).

Antimycobacterial Activity of Piperazine and Its Analogues

Piperazine and its analogues have been highlighted for their antimycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine makes it a crucial building block in designing potent anti-TB molecules, emphasizing the importance of structure-activity relationships (SAR) in the development of safer, selective, and cost-effective anti-mycobacterial agents (P. Girase et al., 2020).

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN5O2S2/c1-30-19-8-6-18(7-9-19)27-10-12-28(13-11-27)21-25-26-22(32-21)31-15-20(29)24-14-16-2-4-17(23)5-3-16/h2-9H,10-15H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWBRZHKJAOUCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Chloro-4-methoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2508282.png)

![Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2508286.png)

![N-[(6-Ethoxypyridin-2-yl)methyl]-N-(1-ethylpyrazol-4-yl)prop-2-enamide](/img/structure/B2508293.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B2508299.png)